molecular formula C12H13ClF3N B3054191 4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 58778-52-2

4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B3054191
CAS No.: 58778-52-2
M. Wt: 263.68 g/mol
InChI Key: LVCXDUNCMUJCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydropyridine moiety

Mechanism of Action

Target of Action

It is known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Mode of Action

It is known that trifluoromethylbenzenes can participate in various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . The trifluoromethyl group (-CF3) attached to the benzene ring can influence the reactivity of the compound, potentially enhancing its potency towards certain targets .

Biochemical Pathways

For instance, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Result of Action

It is known that trifluoromethylbenzenes can participate in various chemical reactions, potentially leading to various molecular and cellular effects .

Action Environment

The action of 4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride can be influenced by various environmental factors. For instance, the compound is insoluble in water , which can affect its distribution and action in aqueous environments. Additionally, it should be stored at 4°C and is incompatible with oxidizing agents , indicating that temperature and chemical environment can influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride typically involves the trifluoromethylation of a suitable precursor. One common method includes the reaction of 4-iodophenyl trifluoromethyl ether with a tetrahydropyridine derivative under specific conditions to introduce the trifluoromethyl group . The reaction conditions often require the use of a catalyst and a controlled environment to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its combination of a trifluoromethyl group and a tetrahydropyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N.ClH/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10;/h1-5,16H,6-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCXDUNCMUJCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615862
Record name 4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58778-52-2
Record name 4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Benzyl-4-(4-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine (2 g, 6.3 mmol) prepared in Reference Example 96 was dissolved in methylene chloride (20 ml), to which 2-chloroethyl chloroformate (1.67 g, 11.68 mmol) was added dropwise under a nitrogen atmosphere while cooling in an ice-bath, and the mixture was stirred at the same temperature for 3 hours. Methanol (20 ml) was added to the mixture, which was heated under reflux for 1 hour. The reaction mixture was allowed to return to room temperature, to which diethyl ether was added, and the resulting precipitates were collected by filtration to afford 4-(4-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride (1.44 g, yield 87%) as a colorless crystalline powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.67 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4.9 g. of 4-hydroxy-4-(α,α,α-trifluoro-p-tolyl)piperidine in 33 ml. of 37% hydrochloric acid solution and 66 ml. of acetic acid is stirred at reflux temperature for 18 hours. The solution is evaporated and the residue is triturated with acetone to give white crystals, m.p. 213°-215°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 3
4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 4
4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.